
2-Hydroxy Estradiol 6-N3-Adenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Estradiol 6-N3-Adenine is a synthetic compound that combines the structural features of 2-Hydroxy Estradiol and 6-N3-Adenine
准备方法
Synthetic Routes and Reaction Conditions
The hydroxylation of estradiol is catalyzed by enzymes such as CYP1A2 and CYP3A4 . The adenine moiety is then introduced through a nucleophilic substitution reaction, where adenine is reacted with the hydroxylated estradiol under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of 2-Hydroxy Estradiol 6-N3-Adenine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted adenine compounds .
科学研究应用
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydroxylated steroids and nucleobases.
Biology: Investigated for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in hormone-related disorders and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with estrogen receptors and DNA. The compound binds to estrogen receptors, modulating their activity and influencing gene expression. Additionally, the adenine moiety can intercalate into DNA, affecting DNA replication and transcription .
相似化合物的比较
Similar Compounds
2-Hydroxy Estradiol: A metabolite of estradiol with similar hydroxylation but lacking the adenine moiety.
6-N3-Adenine: A modified adenine with similar nucleophilic properties but lacking the steroid structure.
Uniqueness
2-Hydroxy Estradiol 6-N3-Adenine is unique due to its combined structural features, which allow it to interact with both estrogen receptors and DNA. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C23H27N5O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-6-(6-imino-7H-purin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,24,29-31H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI 键 |
IIQKSVGPYDEBGE-MIPWJFNXSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
规范 SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


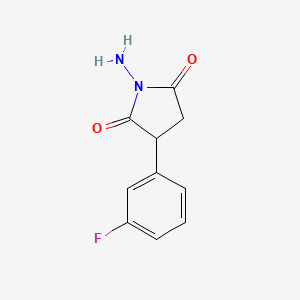
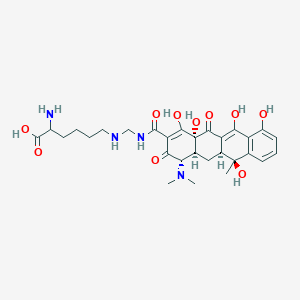
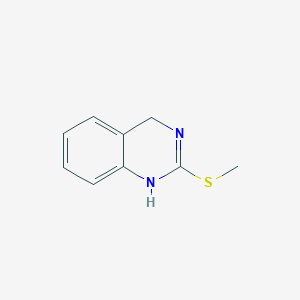

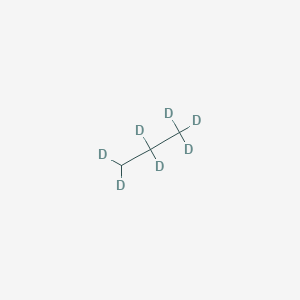
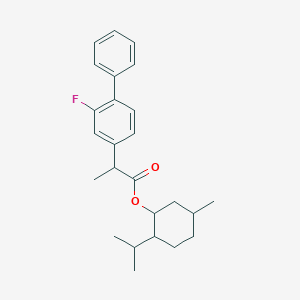
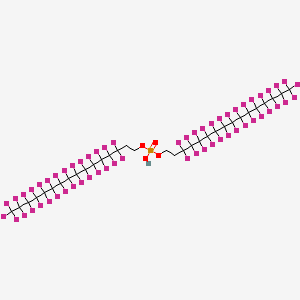

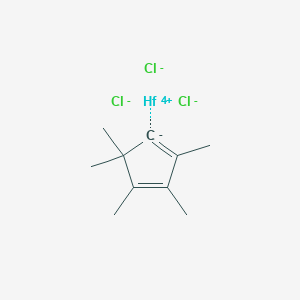
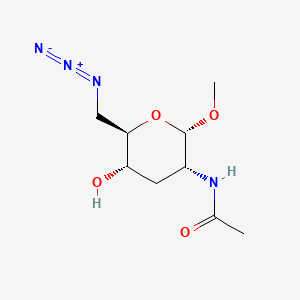

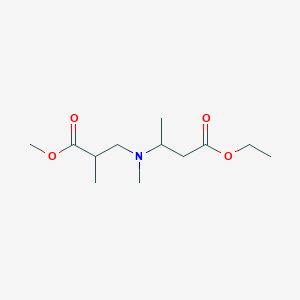
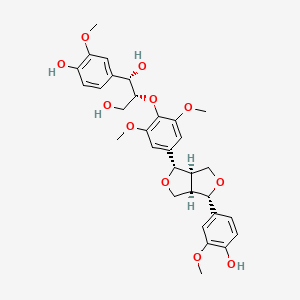
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
